molecular formula C10H14N2O4S B12293753 Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Cat. No.: B12293753
M. Wt: 258.30 g/mol
InChI Key: FACSPTMJWBYYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Pidotimod Methyl Ester include thiazolidine-4-carboxylic acid, L-pyroglutamic acid, boronic acid, and dichloromethane . Reaction conditions typically involve room temperature for green synthesis methods and higher temperatures for more traditional methods .

Major Products Formed: The major products formed from the reactions involving Pidotimod Methyl Ester include various derivatives that retain the immunomodulatory properties of the parent compound. These derivatives can be used in different therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pidotimod Methyl Ester include other synthetic dipeptides with immunomodulatory properties, such as thymopentin and levamisole . These compounds also modulate the immune system and are used in the treatment of various infections and immune-related conditions .

Uniqueness: What sets Pidotimod Methyl Ester apart from other similar compounds is its ability to enhance both innate and adaptive immune responses . It also has a favorable safety profile, with a low incidence of side effects and no serious adverse events reported . Additionally, the one-pot green synthesis method offers an environmentally friendly alternative for its production .

Conclusion

Pidotimod Methyl Ester is a valuable compound with significant immunomodulatory properties. Its ability to enhance immune responses makes it a promising candidate for the treatment of various infections and immune-related conditions. The development of green synthesis methods further enhances its potential for large-scale production and application in the pharmaceutical industry.

Properties

IUPAC Name

methyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSPTMJWBYYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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